Cyperenol

Description

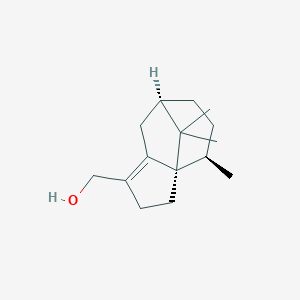

Structure

2D Structure

3D Structure

Properties

CAS No. |

16981-80-9 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

[(1R,7R,10R)-10,11,11-trimethyl-4-tricyclo[5.3.1.01,5]undec-4-enyl]methanol |

InChI |

InChI=1S/C15H24O/c1-10-4-5-12-8-13-11(9-16)6-7-15(10,13)14(12,2)3/h10,12,16H,4-9H2,1-3H3/t10-,12-,15+/m1/s1 |

InChI Key |

LMCIYJPGIPULLI-HCKVZZMMSA-N |

SMILES |

CC1CCC2CC3=C(CCC13C2(C)C)CO |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2CC3=C(CC[C@]13C2(C)C)CO |

Canonical SMILES |

CC1CCC2CC3=C(CCC13C2(C)C)CO |

Origin of Product |

United States |

Botanical Origins and Biogeographical Distribution of Cyperenol Producing Taxa

Genus Cyperus as a Primary Source Organism

The genus Cyperus is recognized as the principal botanical source of Cyperenol and a wide array of other sesquiterpenoids. jntbgri.res.inwisdomlib.org These compounds are typically concentrated in the rhizomes of the plants, which are underground storage organs. thegoodscentscompany.comcabidigitallibrary.org The essential oils extracted from these rhizomes are complex mixtures of volatile molecules, including monoterpenes, sesquiterpene hydrocarbons, and their oxygenated derivatives. researchgate.net Among the numerous species within this genus, Cyperus scariosus and Cyperus rotundus are two of the most well-documented taxa in phytochemical research. nih.govphytojournal.com

Cyperus scariosus R. Br., commonly known as Nagarmotha or Cypriol, is a key source of this compound. wisdomlib.orggbif.orgresearchgate.net Phytochemical analyses have consistently identified this compound as a main constituent of this plant. wisdomlib.org The essential oil derived from the rhizomes of C. scariosus is particularly rich in sesquiterpenoids. phytojournal.combiochemjournal.com The commercial essential oil, often called cypriol oil, is obtained through the steam or hydro-distillation of the plant's dried and crushed rhizomes. phytojournal.com This oil is valued for its distinct woody and earthy aroma. biochemjournal.com

Cyperus rotundus L., commonly known as purple nutsedge or nutgrass, is another prominent species within the genus and is one of the most widely distributed. jntbgri.res.incirad.frplantwiseplusknowledgebank.org While it is a well-studied medicinal plant rich in sesquiterpenes, direct mentions of this compound as a major component in its essential oil are less common in the available literature compared to C. scariosus. tandfonline.comtandfonline.comnih.gov Instead, studies on C. rotundus from various geographical locations consistently report high concentrations of other sesquiterpenoids such as cyperene (B49723), α-cyperone, and cyperotundone (B1251852). tandfonline.comtandfonline.comnih.govnih.gov The chemical composition of its essential oil shows significant variation depending on its origin, a phenomenon that highlights the plant's chemodiversity. nih.govusa-journals.com For instance, an analysis of C. rotundus from Iran showed cyperene and cyperotundone as the main components. tandfonline.com Similarly, a Tunisian chemotype was characterized by an abundance of cyperene and cyperotundone. tandfonline.com

Geographic Distribution of this compound-Accumulating Plant Species

The geographical range of this compound-producing plants is dictated by the distribution of their source species, primarily C. scariosus and C. rotundus.

There is conflicting information regarding the native distribution of Cyperus scariosus . Some sources report that it is commonly found in India, particularly in the states of Madhya Pradesh, Chhattisgarh, Bihar, Orissa, and Bengal, as well as in China and South Africa. thegoodscentscompany.comiipseries.org However, other botanical databases assert that the true C. scariosus is native to Australia and Papua New Guinea and is not found on the Indian subcontinent. wikipedia.org According to this view, the name C. scariosus has been widely misapplied in India to a different but similar species, Cyperus pertenuis. wikipedia.org In Australia, C. scariosus is found in northern, eastern, and central Queensland, as well as the northern parts of the Northern Territory and Western Australia. wikipedia.org

In contrast, Cyperus rotundus has an extensive, nearly cosmopolitan distribution and is often cited as one of the world's most widespread weeds. cirad.frresearchgate.net It is native to the tropical and subtropical regions of the Old World, including Africa and Eurasia. plantwiseplusknowledgebank.orgresearchgate.net It has since been introduced and naturalized across the globe, thriving in a wide range of environments. idseed.org Its distribution spans more than 92 countries, flourishing in cultivated fields, along roadsides, and on the banks of irrigation canals in tropical, subtropical, and temperate climates. jntbgri.res.incirad.fr It grows well in various soil types, preferring moist, well-drained conditions but is also tolerant of dry climates. cirad.frsarpublication.com

Table 1: Geographic Distribution of Key Cyperus Species

| Species | Reported Native & Introduced Range |

| Cyperus scariosus | Contradictory Reports: • Report 1: India (Madhya Pradesh, Chhattisgarh, Bihar, Orissa, Bengal), China, South Africa. thegoodscentscompany.comiipseries.org • Report 2: Australia (Queensland, Northern Territory, Western Australia), Papua New Guinea. (Note: This report suggests the name is misapplied in India to C. pertenuis). wikipedia.org |

| Cyperus rotundus | Pantropical/Cosmopolitan: Native to Africa, Asia, and southern Europe. plantwiseplusknowledgebank.orgresearchgate.netidseed.org Widely introduced and naturalized in North and South America and Australia. researchgate.netidseed.org Found in over 92 countries in tropical, subtropical, and temperate zones. jntbgri.res.incirad.fr |

Chemodiversity within this compound-Containing Plant Extracts

The essential oil of Cyperus scariosus is predominantly composed of sesquiterpenoids. phytojournal.com Beyond this compound, key compounds identified in its oil include cyperene, rotundene, patchoulenol, isopatchoula-3,5-diene, β-selinene, and scariodione. wisdomlib.orgphytojournal.com More detailed analyses have also revealed the presence of other molecules, such as the ketone rotundone (B192289), a novel ketone named cyperen-8-one, and a lactone, cyperolactone. nih.gov Furthermore, some studies have identified non-terpenoid constituents, including various nitrogen-containing molecules like epi-guaipyridine. nih.govresearchgate.net The broader extracts of the plant also contain flavonoids, saponins, steroids, and other terpenoids. researchgate.netijrpr.com

The extract of Cyperus rotundus is also characterized by significant chemical diversity, which varies notably with geographic origin. nih.gov While this compound is not typically listed as a primary component, the oil is rich in other sesquiterpenes. Across various studies, the most frequently identified major compounds are cyperene, α-cyperone, caryophyllene (B1175711) oxide, and β-selinene. nih.gov For example, samples from South Africa were found to be rich in α-cyperone and myrtenol, while Indian varieties contained significant amounts of α-copaene and valerenal. nih.gov Sudanese samples showed high variability, with some containing major components like α-Humulene epoxide and cyperene. usa-journals.com In addition to sesquiterpenes, the extracts contain monoterpenes such as α-pinene and limonene, although often in minor quantities. nih.govresearchgate.net Methanolic extracts have also been shown to contain a range of phenolic compounds, including phenolic acids and flavonoids. nih.gov

Table 2: Major Chemical Constituents in Cyperus scariosus and Cyperus rotundus Essential Oils

| Plant Species | Major Chemical Constituents (in addition to this compound where applicable) | References |

| Cyperus scariosus | Cyperene, Rotundene, Patchoulenol, Scariodione, Cyperen-8-one, Rotundone, Epi-guaipyridine | wisdomlib.orgphytojournal.comnih.gov |

| Cyperus rotundus | Cyperene, α-Cyperone, Cyperotundone, β-Selinene, Caryophyllene oxide, α-Copaene, α-Pinene | tandfonline.comtandfonline.comnih.govresearchgate.net |

Isolation and Structural Elucidation Methodologies for Cyperenol

Advanced Chromatographic Separation Techniques

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components from a mixture. nih.gov For natural products like Cyperenol, which exist among numerous other related compounds in a plant extract, advanced chromatographic techniques are indispensable for achieving the high degree of purity required for structural analysis. nih.govnih.gov These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a liquid mixture. phcogres.com It operates by pumping a solvent mixture (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). youtube.com The separation is based on each component's differing interactions with the stationary phase, which causes them to travel through the column at different speeds. youtube.com

In the context of isolating sesquiterpenoids like this compound, HPLC is particularly valuable. nih.gov Both normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) HPLC can be employed. researchgate.net For instance, a crude plant extract is often subjected to preliminary separation by column chromatography, and the resulting fractions are further purified by preparative HPLC to yield the pure compound. The choice of column (e.g., C18 for reversed-phase) and the mobile phase composition (e.g., a gradient of methanol (B129727) and water) are optimized to achieve the best separation of the target compound from its isomers and other closely related structures. phcogres.com

Table 1: Representative HPLC Parameters for Sesquiterpenoid Separation

| Parameter | Description | Typical Value/Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (RP-HPLC) |

| Column | The solid support where separation occurs. | C18 (Octadecyl-silica), 5 µm particle size, 150-250 mm length, 4.6 mm internal diameter. |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient mixture of two solvents, e.g., Water (A) and Methanol or Acetonitrile (B). |

| Gradient | The change in mobile phase composition over time. | Start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B. |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min. |

| Detector | The device used to see the separated compounds as they exit the column. | UV-Vis or Diode-Array Detector (DAD), typically monitoring at 210-254 nm. |

| Temperature | Column temperature is often controlled to ensure reproducibility. | 25 - 40 °C. |

This table presents generalized parameters often used in the separation of sesquiterpenoids from plant extracts and is for illustrative purposes. nih.govphcogres.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.orgnih.gov It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, such as the components of essential oils, which frequently include sesquiterpenoids like this compound. researchgate.netmdpi.com

In a typical GC-MS analysis, the volatile components of a sample are vaporized and separated as they travel through a capillary column. nih.gov The separation is based on the compounds' boiling points and their affinity for the column's stationary phase. acs.org As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. nih.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum serves as a "molecular fingerprint." By comparing the retention time from the GC and the mass spectrum to established libraries (e.g., NIST, WILEY), individual compounds like this compound can be confidently identified. mdpi.com

Table 2: Typical GC-MS System Configuration for Essential Oil Analysis

| Component | Description | Typical Specification |

| Gas Chromatograph | The instrument that separates volatile compounds. | Agilent or Thermo Scientific models are common. |

| Column | The tube through which the gas phase passes. | Fused silica (B1680970) capillary column, e.g., TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness). |

| Carrier Gas | The inert gas used as the mobile phase. | Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min). |

| Injector | Introduces the sample into the carrier gas stream. | Split/splitless injector, typically at 250°C. |

| Oven Program | Controls the temperature of the column to facilitate separation. | e.g., Start at 60°C, ramp to 240°C at 3°C/min. |

| Mass Spectrometer | The detector that identifies the separated compounds. | Quadrupole mass analyzer. |

| Ionization Mode | The method used to ionize the compounds. | Electron Impact (EI) at 70 eV. |

| Mass Range | The range of mass-to-charge ratios scanned. | m/z 40-550. |

This table illustrates a general setup for the GC-MS analysis of phytochemicals, including sesquiterpenoids. researchgate.netmdpi.com

Spectroscopic Approaches for Structural Determination

Once a pure compound is isolated, spectroscopic methods are employed to determine its molecular structure. springernature.com These techniques provide detailed information about the molecule's atomic composition, the connectivity of its atoms, and its three-dimensional shape. springernature.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. huji.ac.il It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. huji.ac.illibretexts.org By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can provide information about the chemical environment of each atom. youtube.com

For this compound, a suite of NMR experiments is used to assemble its structural puzzle:

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment. The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule.

2D NMR: Two-dimensional NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Shows which protons are directly attached to which carbon atoms. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule. huji.ac.il

Through the combined interpretation of these spectra, the complete connectivity and relative stereochemistry of this compound can be determined.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| 1 | 41.5 | 1.85 (m) |

| 2 | 26.9 | 1.55 (m), 1.65 (m) |

| 3 | 34.3 | 1.95 (m), 2.10 (m) |

| 4 | 149.2 | - |

| 5 | 120.9 | 5.40 (s) |

| 6 | 41.0 | 2.15 (m) |

| 7 | 45.4 | 1.40 (m) |

| 8 | 21.0 | 1.50 (m), 1.60 (m) |

| 9 | 33.6 | 1.75 (m) |

| 10 | 15.6 | 0.95 (d, 7.0) |

| 11 | 68.0 | 3.65 (s) |

| 12 | 28.1 | 1.02 (s) |

| 13 | 26.2 | 1.05 (s) |

| 14 | 30.9 | - |

| 15 | 20.7 | 1.70 (s) |

Data compiled from published literature. Chemical shifts are referenced to the solvent signal. This table is for illustrative purposes and represents typical values.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com For structural elucidation, high-resolution mass spectrometry (HRMS) is particularly important as it can determine the mass of a molecule with extremely high accuracy. nih.gov This allows for the unambiguous determination of the molecular formula. For this compound, HRMS would confirm its molecular formula as C₁₅H₂₄O. youtube.com

Beyond the molecular formula, MS provides structural clues through fragmentation patterns. youtube.com When a molecule is ionized in the mass spectrometer (e.g., by electron impact), it often breaks apart into smaller, characteristic fragment ions. youtube.com Analyzing the masses of these fragments can help to identify structural motifs within the parent molecule. For example, the loss of a water molecule (18 mass units) from the molecular ion of this compound would be strong evidence for the presence of an alcohol (hydroxyl) group. youtube.com

Table 4: Key Mass Spectrometry Data for this compound

| Data Point | Description | Value |

| Molecular Formula | The elemental composition of the molecule. | C₁₅H₂₄O |

| Molecular Weight | The calculated mass of the molecule. | 220.35 g/mol |

| Molecular Ion Peak [M]⁺ | The m/z value corresponding to the intact ionized molecule. | ~220 |

| Key Fragment | A common fragmentation observed for alcohols. | [M-H₂O]⁺ (~m/z 202) |

This table summarizes the fundamental mass spectrometry data used to confirm the identity of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com The technique works by passing infrared radiation through a sample and measuring which wavelengths of light are absorbed. youtube.com Different types of chemical bonds (e.g., O-H, C-H, C=O) vibrate at specific, characteristic frequencies, and they absorb IR radiation at those frequencies. youtube.com

An IR spectrum provides a quick and effective way to confirm the presence of key functional groups. youtube.com In the spectrum of this compound, the most telling absorption would be a broad peak in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol group. youtube.com Other expected absorptions would include those for C-H bonds (around 2850-3000 cm⁻¹) and the C-O single bond stretch (around 1000-1200 cm⁻¹). The absence of a strong peak around 1700 cm⁻¹ would confirm the absence of a carbonyl (C=O) group. youtube.com

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Indicated |

| ~3350 (broad) | O-H stretch | Alcohol (hydroxyl group) |

| ~2950-2850 (sharp) | C-H stretch | Alkane (sp³ C-H) |

| ~1640 (weak) | C=C stretch | Alkene |

| ~1450 & ~1375 | C-H bend | Alkane |

| ~1050 (strong) | C-O stretch | Alcohol |

This table outlines the expected major peaks in the infrared spectrum of this compound, corresponding to its primary functional groups. youtube.com

Biosynthetic Pathways and Enzymology of Cyperenol Production

Terpenoid Biosynthesis Precursors

Like all terpenoids, the journey to cyperenol begins with the synthesis of the basic five-carbon (C5) isoprenoid units. Plants utilize two distinct pathways to produce these fundamental building blocks. nih.gov

The universal precursors for all isoprenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). brainkart.comnih.gov In plants, these are synthesized through two compartmentalized pathways:

The Mevalonic Acid (MVA) Pathway , which operates in the cytosol and is primarily responsible for producing the precursors for sesquiterpenes (C15), triterpenes (C30), sterols, and brassinosteroids. nih.gov

The Methylerythritol Phosphate (MEP) Pathway , located in the plastids, which typically supplies the precursors for monoterpenes (C10), diterpenes (C20), carotenoids, and the hormones gibberellins (B7789140) and abscisic acid. nih.gov

Since this compound is a sesquiterpenoid (a C15 compound), its precursors are synthesized in the cytosol via the MVA pathway. Through the action of prenyltransferase enzymes, three C5 units (two IPP and one DMAPP) are condensed to form the C15 intermediate, farnesyl diphosphate (FPP). FPP is the direct, universal precursor for the vast array of sesquiterpenes found in nature, including the immediate hydrocarbon precursor to this compound. nih.gov

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Name | Abbreviation | Carbon Atoms | Biosynthetic Pathway | Role |

| Isopentenyl Diphosphate | IPP | 5 | MVA / MEP | Universal C5 building block |

| Dimethylallyl Diphosphate | DMAPP | 5 | MVA / MEP | Universal C5 building block |

| Farnesyl Diphosphate | FPP | 15 | MVA | Direct precursor to sesquiterpenes |

Role of Cytochrome P450 Enzymes in this compound Biosynthesis

The formation of this compound from its hydrocarbon precursor is a critical functionalization step. This transformation is carried out by a highly versatile class of enzymes known for their role in oxidizing a wide range of substrates.

The biosynthesis of this compound occurs in two principal stages following the formation of FPP:

Cyclization: FPP is first cyclized by a terpene synthase (TPS), specifically a sesquiterpene synthase, to form the hydrocarbon scaffold. In the case of this compound, this precursor is the olefin cyperene (B49723) . nih.gov The enzyme, likely a cyperene synthase, catalyzes the ionization of the diphosphate group from FPP, initiating a cascade of intramolecular cyclizations and rearrangements of the farnesyl cation to produce the specific stereochemistry of the cyperene molecule. nih.gov

Hydroxylation: The cyperene molecule is then hydroxylated to yield this compound. This reaction, which adds a hydroxyl (-OH) group to the hydrocarbon skeleton, is characteristic of Cytochrome P450 monooxygenases (CYPs) . nih.gov These heme-containing enzymes activate molecular oxygen to insert one oxygen atom into the substrate with high regio- and stereoselectivity. nih.govnih.gov While the specific CYP responsible for producing this compound has not yet been definitively identified in the literature, its role is inferred from the nature of the chemical transformation. The enzyme would bind cyperene in a specific orientation within its active site, allowing for the precise placement of the hydroxyl group that defines the final structure of this compound.

The stereospecificity of both the cyperene synthase and the subsequent cytochrome P450 is crucial. The synthase must produce the correct stereoisomer of cyperene, and the P450 must hydroxylate a specific carbon atom with the correct stereochemistry to form the biologically relevant enantiomer of this compound.

While specific engineering of the this compound biosynthetic pathway has not been extensively reported, research on homologous enzymes provides a clear roadmap for potential modifications. Protein engineering has emerged as a powerful tool to alter the function of both terpene synthases and cytochrome P450s.

For terpene synthases, techniques such as site-directed mutagenesis and error-prone PCR have been used to alter the active site, leading to the production of different terpene skeletons from the same FPP precursor. For example, mutagenesis of key residues in the active site of a (+)-delta-cadinene synthase was shown to alter its product profile, yielding germacrene D-4-ol. Similar strategies could theoretically be applied to a cyperene synthase to generate novel sesquiterpene structures.

Likewise, cytochrome P450s can be engineered to improve their catalytic efficiency, alter their substrate specificity, or change the position of hydroxylation. This allows for the creation of novel hydroxylated derivatives of natural products. The combination of an engineered terpene synthase with an engineered P450 could open avenues for producing a wide range of "unnatural" natural products for various applications. nih.gov

Regulation of this compound Biosynthesis in Planta

The production of specialized metabolites like this compound is tightly regulated in plants, occurring in specific tissues, at particular developmental stages, or in response to environmental cues such as herbivory or pathogen attack. The regulation occurs primarily at the level of gene transcription.

Recent transcriptomic studies in Cyperus species have begun to identify key regulatory elements. For instance, a comparative analysis of Cyperus esculentus and Cyperus rotundus identified several transcription factor families, including WRI1, MYB, and bHLH , that are part of co-expression networks related to metabolite accumulation. brainkart.com Furthermore, studies have identified cis-acting elements in the promoter regions of genes in C. esculentus that respond to light, drought, and hormones like ethylene, suggesting these factors play a role in regulating biosynthetic gene expression. brainkart.com

It is highly probable that the genes encoding cyperene synthase and the specific cytochrome P450 responsible for this compound production are controlled by such transcription factors. An external stimulus could trigger a signaling cascade, leading to the activation of these transcription factors, which then bind to the promoter regions of the biosynthetic genes, initiating their expression and leading to the accumulation of this compound.

Chemical Synthesis and Derivatization Strategies for Cyperenol

Total Synthesis Approaches to the Cyperenol Scaffold

The total synthesis of eudesmane (B1671778) sesquiterpenoids, which share the same core bicyclic structure as this compound, presents a significant challenge to synthetic organic chemists due to the presence of multiple stereocenters and functional groups. Various strategies have been developed to construct this decalin ring system, often employing readily available chiral starting materials or sophisticated catalytic methods to control stereochemistry.

A notable example is the total synthesis of (+)-cyperolone, a closely related eudesmane-derived sesquiterpenoid. One approach successfully accomplished the synthesis in a 15-step sequence commencing from the chiral pool starting material, (R)-(-)-carvone. nih.gov A key transformation in this synthesis was a platinum-catalyzed cycloisomerization of a 3-silyloxy-1,5-enyne intermediate, which efficiently constructed the bicyclic core of the molecule. nih.gov

Another general strategy for the synthesis of eudesmane sesquiterpenes involves the construction of a bicyclic ketone intermediate, which can then be further elaborated to various natural products. For instance, the synthesis of (±)-junenol and (±)-acolamone has been achieved from a common bicyclic ketone precursor. nih.gov The introduction of the characteristic isopropyl group at the C-7 position of the bicyclic ketone was a critical step, and the subsequent reduction and oxidative cyclization led to the formation of the target molecules. nih.gov

The synthesis of eudesman-12,8-olides, such as (±)-isoalantolactone, (±)-dihydrocallitrisin, and (±)-septuplinolide, has been accomplished through a stereoselective route involving the alkylation and annulation of 2-methyl-3-furoic acid, followed by the oxidation of the furan (B31954) ring to form the lactone moiety. nih.gov This approach highlights the use of furan chemistry as a versatile tool in natural product synthesis.

A two-phase synthetic strategy, inspired by the biosynthesis of terpenes, has also been effectively employed. acs.org This methodology involves an initial cyclization phase to rapidly assemble the carbon framework, followed by a late-stage oxidative functionalization phase to introduce the required oxygenated functionalities. acs.org This approach has been successfully applied to the synthesis of complex diterpenoids and demonstrates its potential for accessing a wide range of terpene structures, including those of the eudesmane family. acs.org

Semi-Synthetic Modification and Analogue Generation

The presence of reactive functional groups in the this compound structure, particularly the hydroxyl group and the double bonds within the sesquiterpene core, provides opportunities for semi-synthetic modifications to generate a diverse range of analogues. These modifications can be used to probe structure-activity relationships and develop new compounds with tailored properties.

Esterification and Amidation Reactions

The hydroxyl group of this compound is a prime target for derivatization through esterification and amidation reactions. While specific examples of these reactions on this compound itself are not detailed in the provided information, general and well-established synthetic methods are readily applicable.

Esterification: The conversion of alcohols to esters is a fundamental transformation in organic synthesis. A common method involves the reaction of the alcohol with an acyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. chempedia.info This approach could be used to introduce a wide variety of acyl groups to the this compound scaffold, thereby modifying its lipophilicity and steric bulk. The esterification of hydroxyl groups can influence the biological activity of the parent molecule. chempedia.info

Amidation: The synthesis of amides from alcohols is another important transformation for generating analogues. Several methods can be employed for this purpose. The Ritter reaction, for instance, involves the reaction of an alcohol with a nitrile in the presence of a strong acid. nih.gov More contemporary and milder methods utilize transition metal catalysts. For example, iron(III) nitrate (B79036) has been shown to effectively mediate the synthesis of amides from secondary alcohols and nitriles. nih.gov Furthermore, ruthenium-based catalysts can facilitate the direct coupling of alcohols with amines to form amides, with the liberation of dihydrogen gas as the only byproduct, representing an environmentally benign approach. nih.gov A one-pot method for the stereoretentive conversion of cyclic alcohols to amides has also been developed, proceeding through a chlorosulfite intermediate that reacts with a nitrile complex of titanium(IV) fluoride. nih.gov These methods could be applied to this compound to introduce amide functionalities, which are prevalent in many biologically active molecules. nih.gov

Functionalization of the Sesquiterpene Core

The carbon skeleton of the eudesmane core, with its multiple chiral centers and potential for unsaturation, offers further opportunities for functionalization. The introduction of additional hydroxyl groups, for example, can significantly impact the biological properties of the resulting analogues.

A powerful strategy for the functionalization of the eudesmane core is site-selective C–H oxidation. This approach mimics the enzymatic processes that occur in nature and allows for the introduction of oxygenated functional groups at specific positions within the molecule. This has been demonstrated in the divergent synthesis of several eudesmane terpenes.

Stereochemical Control in this compound Synthesis and Derivatization

The eudesmane scaffold is characterized by a number of stereocenters, and the precise control of stereochemistry during synthesis and derivatization is crucial for obtaining the desired biologically active isomer. The absolute and relative stereochemistry of the final products can have a profound impact on their biological activity.

In the context of total synthesis, stereochemical control is often achieved through the use of chiral starting materials, asymmetric catalysis, or substrate-controlled reactions. For example, in the synthesis of (+)-cyperolone, the stereochemistry of the final product was dictated by the use of (R)-(-)-carvone as the chiral starting material. nih.gov

During the synthesis of other eudesmane sesquiterpenoids, stereoselective reductions and alkylations are key steps in establishing the correct relative stereochemistry of the substituents on the bicyclic core. For instance, the reduction of a ketone can lead to the formation of a specific diastereomer of the corresponding alcohol, depending on the reducing agent and reaction conditions employed. nih.gov

The structural elucidation of newly isolated or synthesized eudesmane sesquiterpenoids often involves a combination of spectroscopic techniques, such as NMR, and in some cases, single-crystal X-ray diffraction. organic-chemistry.org These methods are essential for confirming the stereochemical integrity of the synthesized molecules. In cases where the initial structural assignment based on spectroscopic data is ambiguous, total synthesis can serve as a definitive tool for structure verification or revision, as was the case for septuplinolide. nih.gov The stereochemical outcome of derivatization reactions, particularly those involving the chiral centers of the eudesmane core, must also be carefully considered and controlled to ensure the desired stereoisomer is obtained.

Mechanistic Investigations of Cyperenol S Biological Activities in Vitro

Cellular Target Identification and Pathway Modulation

The initial step in understanding a compound's mechanism of action involves identifying its direct molecular targets within the cell and the subsequent modulation of signaling pathways.

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation assays are fundamental for determining if a compound can modulate the activity of specific enzymes. wikipedia.orglibretexts.orgaltmeyers.org These studies typically measure the concentration of the compound required to inhibit an enzyme's function by 50% (IC50). Common methodologies involve competitive, non-competitive, or uncompetitive inhibition assays. youtube.com

Despite the established protocols for such studies, specific research detailing Cyperenol's inhibitory or activatory effects on any particular enzyme is not readily found in the public domain. Therefore, no data on enzyme kinetics or specific enzyme targets for this compound can be provided.

Receptor Binding and Signaling Pathway Analysis

This area of investigation focuses on a compound's ability to bind to cellular receptors and influence the downstream signaling cascades they control. youtube.com Techniques include ligand-binding assays to determine binding affinity (K_d_ or K_i_) and functional assays to measure the cellular response to receptor activation or inhibition. nih.govnih.gov Subsequent analysis often involves mapping the modulation of key signaling pathways, such as the cAMP or NF-κB pathways. nih.govnih.gov

Currently, there is a lack of published studies identifying specific receptor targets for this compound or analyzing its impact on any known signaling pathways.

In Vitro Cellular Model Systems for Mechanistic Elucidation

Cell-based assays are crucial for observing a compound's effects in a biologically relevant context, providing insights that bridge the gap between biochemical assays and in vivo studies. cytena.comsygnaturediscovery.com

Cell Line-Based Assays for Specific Biological Responses

A wide array of cell line-based assays are utilized to screen for specific biological activities, such as cytotoxicity, anti-proliferative effects, or anti-inflammatory responses. nih.govnih.govmaxcyte.com These assays are performed on various cell lines relevant to the disease model being studied.

While general methodologies for cell-based assays are well-documented, specific data from such assays performed with this compound, including details on the cell lines used or the observed biological responses, are not available in the reviewed literature.

Molecular Mechanism of Action in Various Cellular Contexts

Elucidating the molecular mechanism involves integrating data from various assays to build a comprehensive picture of how a compound exerts its effects at a cellular level. This could involve, for example, understanding how a compound like cyclosporine inhibits T-cell activation by binding to cyclophilin and subsequently inhibiting calcineurin. drugbank.com

For this compound, the absence of foundational data on its cellular targets and pathway modulation means that its molecular mechanism of action in any cellular context remains uncharacterized.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. mdpi.comnih.gov By synthesizing and testing derivatives of a parent compound, researchers can identify the chemical moieties responsible for its biological activity. frontiersin.orgnih.gov This knowledge guides the design of new molecules with improved potency and selectivity.

A search of the scientific literature did not yield any SAR studies focused on this compound or its derivatives. Such studies would be contingent on the prior identification of a measurable biological activity for the parent compound, which has not been documented.

Ecological and Environmental Significance of Cyperenol

Role in Plant Defense Mechanisms

Plants produce a vast array of secondary metabolites to defend themselves against various environmental pressures. nih.gov Terpenoids, including sesquiterpenes like Cyperenol, form a major class of these defense compounds. nih.gov They are often involved in protecting plants from herbivores and pathogenic microorganisms. nih.gov While direct research exclusively focused on this compound's defensive capabilities is limited, its presence in plants known for their chemical defenses, such as Cyperus species, suggests a potential role in these mechanisms. nih.govresearchgate.net

The table below summarizes the major sesquiterpene constituents found in the essential oil of Cyperus rotundus rhizomes, a plant in which this compound or its derivatives may be present.

| Constituent | Percentage (%) |

| α-cyperone | 38.46 |

| cyperene (B49723) | 12.84 |

| α-selinene | 11.66 |

| β-selinene | 23.7 |

| caryophyllene (B1175711) | 4.1 |

Note: This data is from the analysis of C. rotundus essential oil and indicates the presence of various sesquiterpenes, suggesting a complex chemical defense system. The specific contribution of this compound to herbivore deterrence requires further investigation.

The antimicrobial activity of plant-derived essential oils and their constituents is well-established as a defense mechanism against pathogenic fungi and bacteria. plantsjournal.comscilit.com Sesquiterpenoids are significant contributors to these antimicrobial effects. soran.edu.iq Essential oils from various Cyperus species have shown notable antimicrobial activity against a range of pathogens. plantsjournal.comscilit.com For example, the essential oil from Cyperus rotundus rhizomes has been found to be effective against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa, as well as the fungus Candida albicans. plantsjournal.com

The following table presents the antimicrobial activity of the essential oil of Cyperus leavigatus against various microorganisms, highlighting the defensive potential of the chemical constituents of this genus.

| Microorganism | Type | Activity Level |

| Staphylococcus aureus | Gram-positive bacteria | Strong |

| Bacillus subtilis | Gram-positive bacteria | Strong |

| Candida albicans | Yeast | Strong |

| Escherichia coli | Gram-negative bacteria | Moderate |

| Pseudomonas aeruginosa | Gram-negative bacteria | Moderate |

Note: The activity is attributed to the total essential oil. The specific antimicrobial contribution of this compound needs to be elucidated through further research.

Inter-Organismal Communication and Allelopathic Effects

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. plantprotection.pl In plants, this is a crucial mechanism for competition with neighboring plants for resources. Cyperus rotundus, a plant species known to contain a variety of sesquiterpenes, is recognized for its strong allelopathic properties, which contribute to its characterization as an invasive weed. plantprotection.plresearchgate.net

Environmental Fate and Biotransformation in Natural Ecosystems

The environmental fate of plant secondary metabolites, including sesquiterpenes like this compound, is a complex process involving their release into the environment, transport, and transformation. nih.govresearchgate.net When plant matter decomposes, these compounds are released into the soil and aquatic systems. The persistence and transformation of these compounds are influenced by various abiotic and biotic factors. nih.govnih.gov

Advanced Analytical Techniques in Cyperenol Research

Hyphenated Chromatographic-Spectroscopic Platforms

The coupling of high-resolution chromatographic separation with sensitive spectroscopic detection, known as hyphenation, is indispensable in the study of complex natural products. nih.gov These platforms allow for both the separation of individual metabolites from a mixture and their subsequent structural characterization and quantification, often in a single analytical run.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of semi-polar metabolites like Cyperenol and its derivatives in plant extracts. nih.govnih.gov The method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and structural information provided by tandem mass spectrometry. mdpi.com In the context of this compound research, LC-MS is frequently used for metabolite profiling of extracts from various Cyperus species. nih.govnih.govresearchgate.net

The process begins with the separation of compounds in the extract using an LC column, typically a reversed-phase column like a C18. nih.gov As the separated compounds elute from the column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. In a tandem MS setup (like a Triple Quadrupole or Q-TOF), specific ions corresponding to the mass of a target analyte can be selected, fragmented, and the resulting fragment ions detected. This process provides a high degree of certainty in compound identification, even for trace components in a complex mixture. nih.gov

Table 1: Representative Metabolites in Cyperus Species Identified by LC-MS/MS

While traditional Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for analyzing volatile compounds like sesquiterpenes, its separation power can be limited when dealing with highly complex essential oils where numerous isomers co-elute. researchgate.netresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers a significant leap in analytical capability, providing enhanced resolution and peak capacity. sepsolve.comresearchgate.net

In a GCxGC system, two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) are connected via a modulator. sepsolve.comwikipedia.org The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast secondary separation. wikipedia.org This process generates a two-dimensional chromatogram with retention times from both columns, effectively spreading the compounds over a plane and resolving components that would overlap in a single-dimension separation. chemistry-matters.com

This enhanced separation is critical for the analysis of the volatile fraction of Cyperus extracts, which can contain a multitude of sesquiterpene hydrocarbons and alcohols with very similar structures and boiling points, including this compound and its isomers like α-cyperone. The increased sensitivity and structured nature of GCxGC chromatograms, where chemically related compounds appear in distinct patterns, greatly aids in the identification of minor components that would otherwise be masked by more abundant ones. chemistry-matters.commdpi.com This allows for a truly comprehensive fingerprint of the plant's volatile profile.

High-Resolution Spectrometry in Isomer Differentiation

Distinguishing between isomers is a significant analytical challenge in natural product chemistry, as isomers have the same molecular weight and often produce very similar fragmentation patterns in standard mass spectrometry. researchgate.netnih.gov High-resolution mass spectrometry (HRMS), often utilizing analyzers like Orbitrap or Time-of-Flight (TOF), is a powerful tool for this purpose. nih.govresearchgate.net

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with great confidence. While this alone may not distinguish isomers, the combination of HRMS with tandem mass spectrometry (MS/MS) can reveal subtle differences in fragmentation. nih.gov When isomers are fragmented, the relative abundances of the resulting fragment ions can differ based on the stereochemistry or the position of functional groups, providing a "fingerprint" for each isomer. nih.govnih.gov

In the context of this compound research, HRMS is crucial for differentiating it from its many structural isomers, such as Eudesmol isomers or other sesquiterpene alcohols that are frequently found alongside it. researchgate.net By carefully analyzing the high-resolution MS/MS spectra, researchers can identify unique fragment ions or diagnostic differences in fragment ion intensities that allow for unambiguous identification, even when chromatographic separation is incomplete. nih.govnih.gov

Table 2: Application of High-Resolution MS in Isomer Analysis

Isotopic Labeling and Tracing for Biosynthetic Studies

Understanding the biosynthetic pathway of a complex natural product like this compound requires methods that can trace the metabolic journey from simple precursors to the final intricate structure. Isotopic labeling experiments are the definitive tool for this purpose. acs.orgsnscourseware.org This technique involves supplying a plant or an isolated enzyme with a precursor molecule that has been enriched with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H). nih.govnih.gov

The general workflow involves:

Feeding: A labeled precursor, such as [¹³C]-glucose or ¹³C-labeled farnesyl diphosphate (B83284) (FPP), is administered to the biological system (e.g., plant tissue culture). nih.govrsc.org

Incubation: The organism metabolizes the labeled precursor, incorporating the isotopes into downstream products.

Isolation and Analysis: The target compound, this compound, is isolated, and the position and extent of isotope incorporation are determined using analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. researchgate.net

The complex cyclizations and rearrangements catalyzed by terpene synthases can be deciphered by analyzing the pattern of the incorporated labels in the final product. researchgate.netboku.ac.at For example, feeding experiments can confirm that the sesquiterpene backbone of this compound is derived from FPP and can reveal the specific hydride shifts and ring-closure mechanisms involved in its formation from the initial germacrene or hedycaryol (B1638063) cation intermediates. acs.org These studies are fundamental to understanding the enzymatic logic that creates the vast diversity of sesquiterpenoid structures. nih.govrsc.org

Future Research Directions and Unexplored Avenues in Cyperenol Scholarship

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of cyperenol, and its more commonly referenced precursor cyperene (B49723), originates from farnesyl diphosphate (B83284) (FPP). The transformation of FPP into the characteristic sesquiterpene backbone of cyperene is a critical step catalyzed by a class of enzymes known as terpene synthases. Specifically, (-)-cyperene synthase has been identified as a key enzyme in this process. However, the complete enzymatic cascade and the regulatory networks governing the biosynthesis of this compound and its derivatives are not yet fully understood.

Future research will likely focus on the discovery and characterization of novel enzymes involved in the this compound biosynthetic pathway. This includes not only variations of cyperene synthase but also downstream modifying enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, that are responsible for the oxidation of cyperene to this compound and other related compounds. The engineering of sesquiterpene synthases is also a promising area of research, with studies showing that site-directed mutagenesis can significantly improve the production of desired sesquiterpenes. nih.govacs.org

The advancement of metabolic engineering and synthetic biology presents an opportunity to reconstruct and optimize the this compound biosynthetic pathway in microbial hosts. nih.govacs.orgresearchgate.net By heterologously expressing the identified biosynthetic genes in organisms like Saccharomyces cerevisiae or Escherichia coli, researchers can create microbial cell factories for the sustainable production of this compound and its derivatives. nih.gov This approach not only facilitates a deeper understanding of the biosynthetic pathway but also provides a platform for producing these compounds on a larger scale for various applications. nih.gov

Discovery of Undiscovered this compound Derivatives and Analogues

The structural diversity of sesquiterpenoids suggests that a multitude of undiscovered derivatives and analogues of this compound likely exist in nature. The plant Cyperus rotundus is a rich source of sesquiterpenes, and continued phytochemical investigation of this and related species is expected to yield novel compounds. rsc.org

Known derivatives of the closely related cyperene include oxygenated forms such as cyperol (B1254314) and cyperotundone (B1251852). evitachem.com Further exploration of the chemical space around the this compound scaffold could reveal compounds with enhanced or novel biological activities. For instance, α-Cyperone, a major active component of Cyperus rotundus, has demonstrated anti-inflammatory properties. nih.govnih.govselleckchem.com The investigation of other cyperone derivatives, such as those found in Haplopappus freemontii, could lead to the discovery of new therapeutic agents. thieme-connect.com

Related sesquiterpenes, which share biosynthetic origins with this compound, also represent a promising area of discovery. Compounds like rotundone (B192289) and guaiol, found in various aromatic plants, offer insights into the chemical diversity that can arise from common sesquiterpene precursors. researchgate.netinfowine.comwikipedia.orgnih.govcaymanchem.com The identification of novel stereoisomers, such as 3-epi-rotundone, highlights the potential for discovering subtle structural variations with distinct properties.

The following table summarizes some of the known related compounds and derivatives that provide a basis for future discovery efforts.

| Compound Class | Specific Examples | Source Organism(s) | Potential Relevance |

| Cyperene Derivatives | Cyperol, Cyperotundone, α-Cyperone | Cyperus rotundus | Anti-inflammatory, Antimicrobial |

| 3-Cyperone Derivatives | 1-hydroxy-3-cyperone, 12-hydroxy-3-cyperone | Haplopappus freemontii | Potential for novel bioactivities |

| Related Sesquiterpenes | Rotundone, 3-epi-rotundone, Guaiol | Vitis vinifera, Cyperus spp. | Aromatic properties, potential therapeutic uses |

Systems Biology and Omics Approaches in this compound Research

The application of systems biology and multi-omics approaches to the study of this compound and its producing organisms is a largely untapped field with immense potential. These methodologies offer a holistic view of the biological processes underlying the production of this sesquiterpenoid, from the genetic blueprint to the final metabolic output. nih.gov

A comparative transcriptome analysis of Cyperus esculentus and Cyperus rotundus, two species with differing oil contents, has already demonstrated the power of this approach. nih.gov Such studies can identify key genes and regulatory networks involved in the biosynthesis of not just oils, but also specific secondary metabolites like this compound. For example, weighted gene co-expression network analysis (WGCNA) can pinpoint gene modules associated with the accumulation of specific compounds. nih.gov

Future research could involve detailed transcriptomic, proteomic, and metabolomic studies of Cyperus rotundus under various conditions to elucidate the regulatory mechanisms that control this compound biosynthesis. A metabolomic study of fermented C. rotundus has already identified a range of bioactive metabolites, indicating the rich chemical diversity of this plant. cabidigitallibrary.org By integrating these different omics datasets, researchers can construct comprehensive models of the metabolic pathways and regulatory networks. nih.gov

Furthermore, understanding the genetic basis for the differential production of this compound and its derivatives across various Cyperus species could be achieved through comparative genomics and transcriptomics. mdpi.com This knowledge is crucial for developing strategies to enhance the production of desired compounds through metabolic engineering.

The table below outlines potential omics studies and their expected contributions to this compound research.

| Omics Approach | Potential Research Focus | Expected Outcomes |

| Transcriptomics | Comparative analysis of high- and low-cyperenol producing strains of Cyperus rotundus. | Identification of key biosynthetic genes and transcription factors. |

| Proteomics | Analysis of protein expression changes during different stages of plant development. | Identification of enzymes directly involved in this compound biosynthesis and modification. |

| Metabolomics | Profiling of secondary metabolites in different tissues of Cyperus rotundus. | Comprehensive characterization of the chemical profile and identification of novel this compound derivatives. |

| Integrative Omics | Combining genomic, transcriptomic, proteomic, and metabolomic data. | Construction of a systems-level model of this compound biosynthesis and its regulation. |

Advanced In Silico Modeling for Mechanistic Predictions

Computational modeling provides a powerful tool for investigating the intricate mechanisms of terpene biosynthesis and for predicting the properties and interactions of compounds like this compound. journaljpri.comrsc.orgnih.gov In silico approaches can offer insights that are difficult to obtain through experimental methods alone.

Molecular docking studies have already been employed to investigate the binding of sesquiterpenes to biological targets. researchgate.net Future research could expand on this by using molecular dynamics simulations to study the dynamic behavior of this compound and its derivatives within the active sites of various enzymes. nih.gov This can help in understanding the basis of their biological activity and in designing new molecules with improved properties.

Quantum chemical calculations are particularly valuable for elucidating the complex reaction mechanisms of terpene cyclases. rsc.orgnih.govresearchgate.netacs.org These methods can be used to model the entire reaction pathway for the formation of cyperene from farnesyl diphosphate, including the structures of transient carbocation intermediates and the transition states that connect them. acs.org Such studies can provide a detailed understanding of how enzymes control the stereochemistry and regioselectivity of these reactions.

The development of quantitative structure-activity relationship (QSAR) models can also be a fruitful area of research. By correlating the structural features of a series of this compound analogues with their biological activities, it is possible to develop predictive models that can guide the synthesis of new and more potent compounds.

The following table highlights key areas where advanced in silico modeling can contribute to this compound research.

| Modeling Technique | Research Application | Potential Insights |

| Molecular Docking | Predicting the binding modes of this compound derivatives to target proteins. | Identification of potential biological targets and mechanism of action. |

| Molecular Dynamics | Simulating the behavior of this compound in complex biological environments. | Understanding the stability of ligand-protein complexes and conformational changes. |

| Quantum Chemistry (DFT, QM/MM) | Elucidating the reaction mechanism of cyperene synthase. | Detailed understanding of carbocation rearrangements and enzymatic control. acs.org |

| QSAR Modeling | Correlating the chemical structure of this compound analogues with their bioactivity. | Predictive models for designing new compounds with desired properties. |

Q & A

Table 1. Frameworks for Structuring this compound Research Questions

Q. Table 2. Recommended Databases for this compound Literature Reviews

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.